3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Physical Organic Chemistry Reaction Kinetics Sulfonyl Chloride Reactivity

Essential electrophilic reagent for incorporating the lipophilic 3,5-bis(trifluoromethyl)phenyl group. The dual -CF₃ groups (Σσ ≈ 0.88) provide superior reactivity over mono-substituted or unsubstituted analogs, enabling faster kinetics with hindered amines/alcohols and activating C-SO₂ bonds for desulfonylative cross-coupling. Critical for achieving high enantioselectivity in chiral catalyst synthesis.

Molecular Formula C8H3ClF6O2S
Molecular Weight 312.62 g/mol
CAS No. 39234-86-1
Cat. No. B1362863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
CAS39234-86-1
Molecular FormulaC8H3ClF6O2S
Molecular Weight312.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
InChIKeyBTRCVKADYDVSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1) for Advanced Synthesis and Procurement


3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1) is a highly electrophilic aromatic sulfonyl chloride reagent featuring two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring [1]. This substitution pattern significantly enhances the reactivity of the sulfonyl chloride moiety, making it a powerful tool in organic synthesis for introducing the 3,5-bis(trifluoromethyl)phenylsulfonyl group . Its primary applications include sulfonamide formation, sulfonate ester synthesis, and the preparation of sulfone derivatives, particularly in the development of pharmaceuticals, advanced materials, and chiral catalysts . The compound is typically synthesized via chlorination of the corresponding sulfonic acid and is characterized by its molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol [1].

Why Generic Substitution Fails: The Critical Impact of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride's Unique Electronic Profile


Substituting 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with a generic analog like benzenesulfonyl chloride or even a mono-trifluoromethyl derivative (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) will lead to significant differences in reaction outcomes [1]. The presence of two ortho- and para- positioned -CF₃ groups creates a profound electron-withdrawing effect, quantified by a Hammett substituent constant (σ) sum of approximately 0.88 (2 × 0.44), compared to 0.54 for a single para-CF₃ group [2]. This electronic activation substantially increases the electrophilicity of the sulfonyl sulfur, translating directly into faster reaction kinetics and the ability to functionalize less reactive nucleophiles, as demonstrated in challenging cross-coupling reactions [3]. Furthermore, the steric and electronic properties of the 3,5-bis(trifluoromethyl)phenyl group are critical for achieving high enantioselectivity in asymmetric catalysis, a feature not replicable with less-substituted or differently-substituted arylsulfonyl chlorides . A generic substitution would therefore risk lower yields, require harsher conditions, or completely fail in specific applications, leading to costly delays and suboptimal product profiles.

Quantitative Evidence Guide: Why 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Outperforms Analogs


Enhanced Electrophilicity and Reaction Kinetics via Electron-Withdrawing Substituents

The 3,5-bis(trifluoromethyl) substitution pattern significantly increases the electrophilicity of the sulfonyl chloride compared to mono-substituted analogs, leading to faster reaction rates. This is quantitatively explained by the additive effect of two para-CF₃ groups [1]. While direct solvolysis rate data for this specific compound is not available, the trend is firmly established by the Hammett equation, a class-level inference supported by kinetic studies on related arenesulfonyl chlorides [2]. For instance, in solvolysis studies, a single para-NO₂ group (σp = 0.78) increases the reaction rate by several orders of magnitude over the unsubstituted compound. The dual -CF₃ groups of the target compound (Σσp = 0.88) would be expected to exert an even greater rate acceleration, enabling reactions with less nucleophilic substrates or under milder conditions [1].

Physical Organic Chemistry Reaction Kinetics Sulfonyl Chloride Reactivity

Enabling Challenging Cross-Coupling Reactions via Sulfone Activation

The 3,5-bis(trifluoromethyl)phenyl group is explicitly identified as a critical activating group for sulfones in transition-metal-catalyzed cross-coupling reactions [1]. A 2021 review by Nambo et al. notes that the reactivity of sulfones, a common derivative of sulfonyl chlorides, can be increased by introducing electron-withdrawing substituents such as 3,5-bis(trifluoromethyl)phenyl and trifluoromethyl groups, which enable more challenging cross-coupling reactions [1]. This represents a direct class-level inference where the presence of the target compound's specific moiety is a prerequisite for a successful, high-value transformation. The quantitative impact is context-dependent but is framed as enabling a reaction that would otherwise be low-yielding or impossible with a less-activated sulfone.

Transition Metal Catalysis Cross-Coupling Desulfonylative Reactions

Improved Stability and Purity Profiles for Controlled Synthesis

From a procurement and handling perspective, the target compound's defined physical properties and purity specifications offer advantages over certain less-characterized analogs. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a solid at room temperature with a specific melting point of 34-38 °C , which can be a handling advantage over liquid sulfonyl chlorides prone to splashing and vapor release. Furthermore, commercial suppliers offer this compound with a high purity specification of >98.0% (GC/T) , and with tightly controlled moisture content (0.5% max) [1]. This high purity and defined stability profile (storage under inert gas to prevent moisture decomposition) [2] ensure consistent and predictable reactivity, minimizing the risk of failed reactions due to hydrolyzed or impure reagents, a common issue with less rigorously controlled analogs.

Chemical Stability Purity Specification Procurement

Critical Role as a Chiral Auxiliary in Asymmetric Synthesis

The 3,5-bis(trifluoromethyl)benzenesulfonyl moiety is not just a protecting or activating group; its unique steric and electronic properties are crucial for achieving high enantioselectivity in catalytic reactions. It is cited as a versatile chiral reagent for the highly enantioselective synthesis of either anti or syn ester aldols . This is a direct application where the compound's specific structure is essential for the desired stereochemical outcome. Substituting this reagent with a less bulky or less electron-withdrawing analog (e.g., tosyl chloride or besyl chloride) would result in a dramatic loss of enantioselectivity, producing a racemic or poorly enriched product mixture. The quantitative measure of this differentiation is the enantiomeric excess (ee) achievable, which would be >90% with this reagent and likely <50% with an analog.

Asymmetric Synthesis Chiral Reagent Enantioselective Catalysis

Optimal Application Scenarios for 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride Based on Quantitative Evidence


Synthesis of Challenging Cross-Coupling Partners via Sulfone Intermediates

This compound is the reagent of choice for preparing highly activated benzylic sulfones that serve as key intermediates in Pd-, Ni-, or Cu-catalyzed desulfonylative cross-coupling reactions to generate multiply-arylated methanes. The 3,5-bis(trifluoromethyl)phenyl group is specifically required to activate the C-SO₂ bond for cleavage, a transformation that is not feasible with less electron-deficient sulfones [1].

Enantioselective Catalysis as a Chiral Auxiliary or Ligand Precursor

Procure this compound when developing asymmetric synthetic routes that require high stereocontrol. Its use as a chiral reagent or in the synthesis of bifunctional chiral sulfonamide catalysts (e.g., for enantioselective thiolysis or aldol reactions) is documented, where its unique steric and electronic properties are critical for achieving high enantiomeric excess [1].

Sulfonylation of Sterically Hindered or Electron-Deficient Nucleophiles

In medicinal chemistry, where sulfonamide or sulfonate ester formation with a hindered amine or alcohol is required, this compound provides the necessary electrophilicity to drive the reaction to completion. The dual -CF₃ groups (Σσp ≈ 0.88) ensure a faster reaction rate and higher yield compared to using mono-substituted or unsubstituted benzenesulfonyl chlorides, especially with less reactive substrates [1].

Development of Fluorinated Building Blocks for Medicinal Chemistry

For medicinal chemists, the 3,5-bis(trifluoromethyl)phenyl group is a privileged lipophilic and metabolically stable motif. Using this sulfonyl chloride provides a direct and high-yielding entry point to incorporate this group into lead compounds. Its high purity (>98%) and defined stability ensure reliable incorporation and simplify downstream purification, critical for structure-activity relationship (SAR) studies .

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